

Analytical standards and reference materials for butyl methyl sulfide

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Compound of Interest

Compound Name: *Butyl methyl sulfide*

Cat. No.: *B1581413*

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Application Note: Quantitative Analysis of Butyl Methyl Sulfide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the use of **Butyl Methyl Sulfide** Analytical Standards. It includes detailed product information, a validated protocol for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and expected analytical results. The protocols are designed for accuracy and reproducibility in research, quality control, and drug development settings.

Product Information: Butyl Methyl Sulfide Analytical Standard

This analytical reference material is a high-purity standard for the identification and quantification of **butyl methyl sulfide** (also known as 1-(methylsulfanyl)butane). It is prepared and certified to ensure the highest degree of accuracy for analytical applications.

Table 1: Product Specifications

Property	Value	Source
Chemical Name	n-Butyl Methyl Sulfide	[1]
Synonyms	1-(methylsulfanyl)butane, Methyl butyl sulfide	[2] [3]
CAS Number	628-29-5	[2] [3] [4]
Molecular Formula	C ₅ H ₁₂ S	[3] [4]
Molecular Weight	104.21 g/mol	[1] [4]
Purity	≥98.0% (by GC)	[4] [5]
Format	Neat Liquid	[4]
Appearance	Colorless Liquid	[3] [4]
Boiling Point	122-123°C	[1] [6]
Density	~0.85 g/cm ³	[1] [6]
Storage	Room Temperature, away from ignition sources	[6]

Experimental Protocols Overview

The following protocol details the quantitative analysis of **butyl methyl sulfide** in a sample matrix using an external standard calibration method with GC-MS. This method is suitable for determining the concentration of the analyte in various samples, including environmental, food and beverage, and biological matrices.

Materials and Equipment

- Analytical Standard: **Butyl Methyl Sulfide** (≥98.0% Purity)
- Solvent: Methanol (HPLC Grade) or Hexane (GC Grade)
- Volumetric Flasks: 1 mL, 5 mL, 10 mL (Class A)

- Micropipettes: Calibrated set (10 μ L, 100 μ L, 1000 μ L)
- GC Vials: 2 mL amber glass vials with PTFE-lined septa
- Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent, is recommended.

Standard Preparation Protocol

Objective: To prepare a series of calibration standards for generating a calibration curve.

- Primary Stock Solution (1000 μ g/mL):
 - Tare a 10 mL volumetric flask on an analytical balance.
 - Add approximately 10 mg of the **Butyl Methyl Sulfide** analytical standard directly into the flask and record the exact weight.
 - Dilute to the 10 mL mark with the chosen solvent (e.g., Methanol).
 - Calculate the precise concentration in μ g/mL.
- Working Stock Solution (100 μ g/mL):
 - Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.
 - Dilute to the mark with the solvent.
- Calibration Standards (e.g., 0.5, 1, 5, 10, 25 μ g/mL):
 - Perform serial dilutions from the Working Stock Solution to prepare a minimum of five calibration standards. For example, to prepare a 10 μ g/mL standard, add 1 mL of the 100 μ g/mL working stock to a 10 mL volumetric flask and dilute to the mark.

Sample Preparation

Sample preparation will vary by matrix. For liquid samples, a simple dilution or a liquid-liquid extraction may be appropriate. For solid samples, headspace or solid-phase microextraction (SPME) techniques are often employed to extract volatile sulfur compounds. The final sample should be dissolved in the same solvent used for the calibration standards.

GC-MS Instrumental Protocol

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.

Table 2: Recommended GC-MS Conditions

Parameter	Value
Injector	Splitless Mode
Injector Temperature	250°C
Injection Volume	1 µL
Carrier Gas	Helium, Constant Flow @ 1.0 mL/min
Oven Program	40°C (hold 2 min), ramp to 200°C @ 10°C/min
MS Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	35 - 200 m/z

Data Presentation and Expected Results Identification

The identity of **butyl methyl sulfide** is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of the certified reference standard.

Quantification

A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared calibration standards. The concentration of **butyl methyl sulfide** in the unknown sample is then determined from this curve using linear regression.

Table 3: Expected Analytical Data

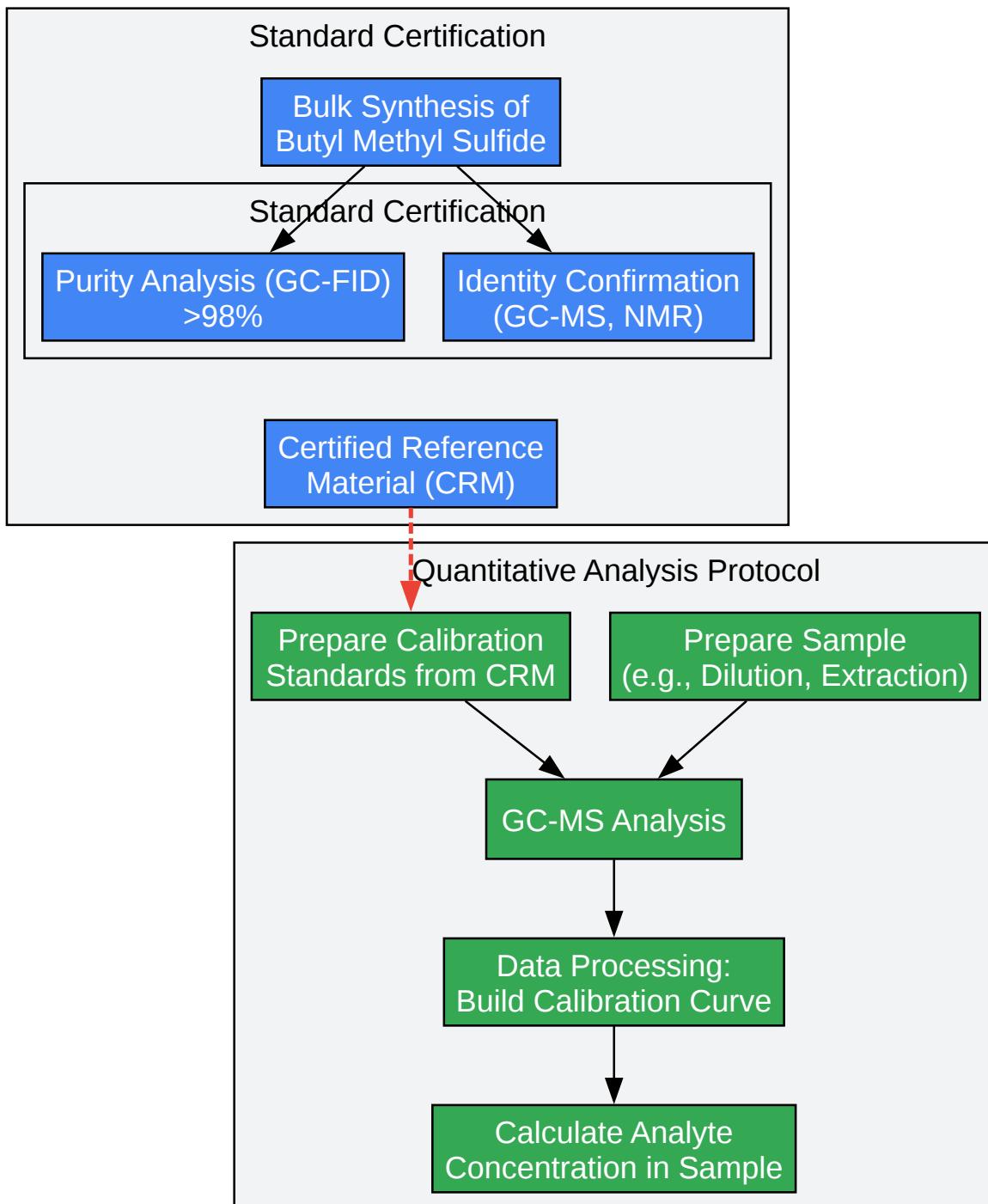
Parameter	Expected Result	Source
Kovats Retention Index	~813 (on a standard non-polar column)	[3]
Quantification Ion (m/z)	61 (Primary)	[3]
Qualifier Ions (m/z)	56, 104	[3]

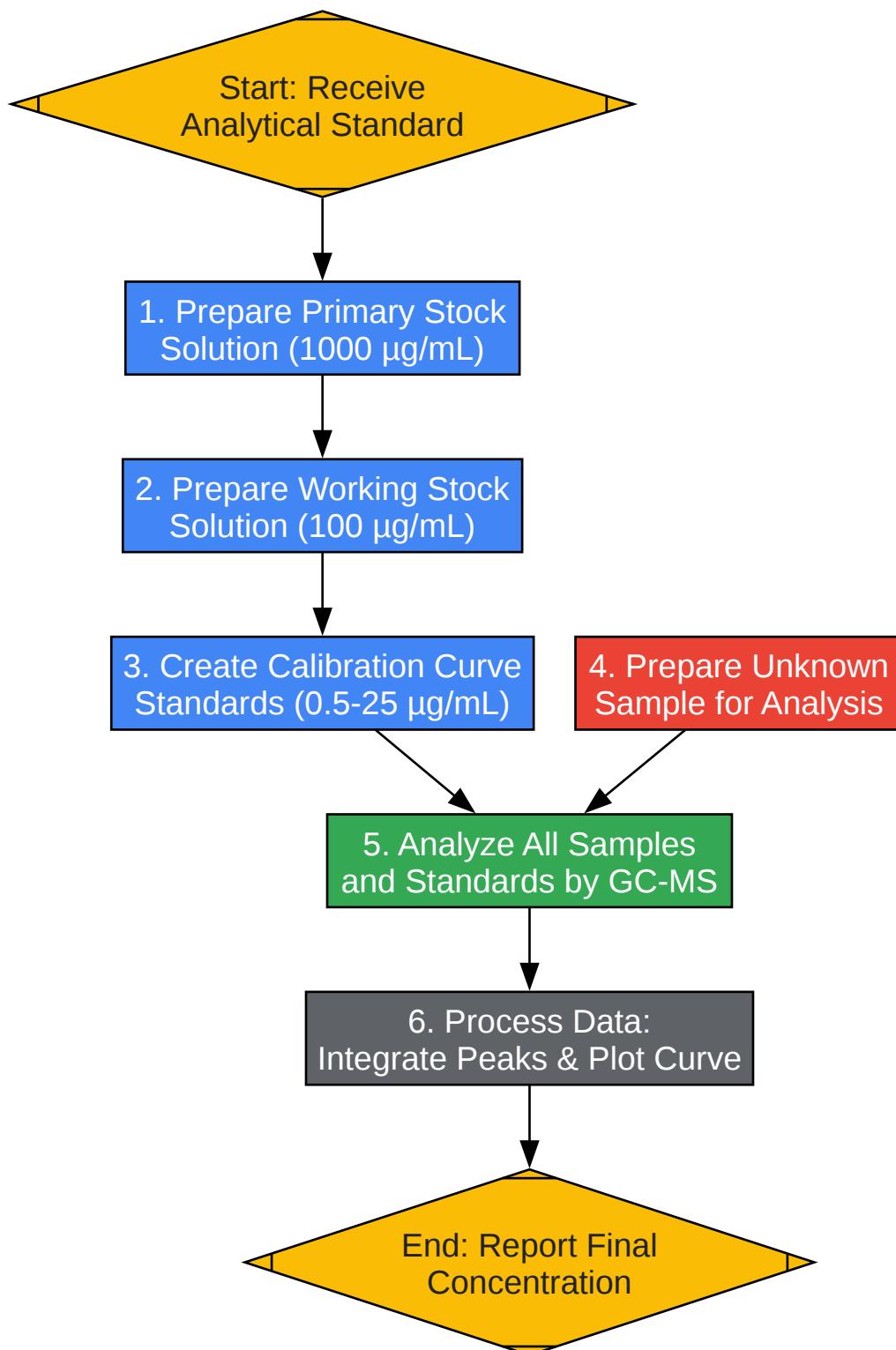
Note: Retention time will vary based on the specific GC system and column dimensions. The Kovats index provides a more standardized measure.

Diagrams and Workflows

Certification and Analysis Workflow

The following diagram illustrates the logical workflow for the certification of the analytical standard and its subsequent use in a quantitative experiment.



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